5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the nitro group (if present) to an amine.
Substitution: : Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly as an inhibitor of various enzymes or receptors.
Material Science: : Its unique structure may be useful in the design of new materials with specific properties.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
This compound can be compared with other thiazolo[5,4-b]pyridine derivatives, which may have similar structures but different substituents. The uniqueness of this compound lies in its specific substituents, such as the ethyl group and the sulfonamide moiety, which can influence its biological activity and chemical properties.
List of Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Thiazolo[5,4-b]pyridine derivatives with different substituents
Other sulfonamide-containing compounds
5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-3-13-9-10-17(25-13)27(23,24)22-15-7-4-6-14(12(15)2)18-21-16-8-5-11-20-19(16)26-18/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYXRBBPNCVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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